6,7-Dimethoxyquinolin-4-ol
Overview
Description
6,7-Dimethoxyquinolin-4-ol is a versatile chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a yellowish-brown solid that is soluble in water and various organic solvents . This compound belongs to the class of quinoline derivatives and has unique properties that make it an essential starting material for the synthesis of various drugs, pesticides, and materials .
Mechanism of Action
Target of Action
6,7-Dimethoxyquinolin-4-ol is a versatile chemical compound with numerous uses in various industries . .
Mode of Action
It is known to be used as an intermediate in the synthesis of various drugs, pesticides, and materials
Pharmacokinetics
It is known to be a yellowish-brown solid that is soluble in water and various organic solvents
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular formula of C11H11NO3 and an average mass of 205.210 Da
Molecular Mechanism
It is known that the compound has the ability to interact with certain biomolecules, but the specifics of these interactions, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinolin-4-ol involves several steps:
Nitrification: 3,4-Dimethoxyacetophenone is used as a raw material and undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone.
Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one yields 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: The 4-hydroxy-6,7-dimethoxyquinoline is then chlorinated to obtain 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the process involves the use of large reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents such as phosphorus oxychloride for chlorination reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are used as intermediates in the synthesis of drugs and other materials .
Scientific Research Applications
6,7-Dimethoxyquinolin-4-ol has numerous applications in scientific research:
Comparison with Similar Compounds
6,7-Dimethoxyquinolin-4-ol can be compared with other quinoline derivatives:
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPNCUTXVZQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928537 | |
Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-93-9, 127285-54-5 | |
Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxyquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the drawbacks of the traditional Gould-Jacobs method for synthesizing 6,7-Dimethoxyquinolin-4-ol?
A1: The traditional Gould-Jacobs method, while relatively short, requires heating the Meldrum's acid derivative with Dowtherm A at temperatures exceeding 230°C []. This high temperature leads to several drawbacks:
Q2: How does the new synthetic route presented in the research paper improve upon the existing methods for preparing this compound?
A2: The new route utilizes a reduction cyclization process starting from commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one []. This method offers several advantages:
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